molecular formula C11H18ClNO3 B6176609 methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158412-57-7

methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B6176609
CAS No.: 1158412-57-7
M. Wt: 247.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is an organic compound with significant interest in various scientific fields It is characterized by the presence of a trimethoxyphenyl group attached to a methylamine moiety, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and methylamine.

    Reductive Amination: The key step involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).

    Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield demethylated or fully reduced amine products.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.

    Medicine: Research focuses on its potential as a drug candidate for treating various conditions, including neurological disorders and cancers.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxybenzylamine: Similar in structure but lacks the methyl group on the amine.

    3,4,5-Trimethoxyphenethylamine: Contains an ethylamine side chain instead of a methylamine.

    2,3,4-Trimethoxyphenylacetic acid: Features a carboxylic acid group instead of an amine.

Uniqueness

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of the methylamine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1158412-57-7

Molecular Formula

C11H18ClNO3

Molecular Weight

247.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.